Asebogenin
Asebogenin
Asebogenin is a member of the class of dihydrochalcones that is the 4'-methyl ether derivative of phloretin. It has a role as a plant metabolite. It derives from a phloretin.
Asebogenin belongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, asebogenin is considered to be a flavonoid lipid molecule. Asebogenin is considered to be a practically insoluble (in water) and relatively neutral molecule. Asebogenin can be biosynthesized from phloretin.
Asebogenin belongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, asebogenin is considered to be a flavonoid lipid molecule. Asebogenin is considered to be a practically insoluble (in water) and relatively neutral molecule. Asebogenin can be biosynthesized from phloretin.
Brand Name:
Vulcanchem
CAS No.:
520-42-3
VCID:
VC0191032
InChI:
InChI=1S/C16H16O5/c1-21-12-8-14(19)16(15(20)9-12)13(18)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17,19-20H,4,7H2,1H3
SMILES:
COC1=CC(=C(C(=C1)O)C(=O)CCC2=CC=C(C=C2)O)O
Molecular Formula:
C16H16O5
Molecular Weight:
288.29 g/mol
Asebogenin
CAS No.: 520-42-3
Natural Products
VCID: VC0191032
Molecular Formula: C16H16O5
Molecular Weight: 288.29 g/mol
Purity: TLC
CAS No. | 520-42-3 |
---|---|
Product Name | Asebogenin |
Molecular Formula | C16H16O5 |
Molecular Weight | 288.29 g/mol |
IUPAC Name | 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one |
Standard InChI | InChI=1S/C16H16O5/c1-21-12-8-14(19)16(15(20)9-12)13(18)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17,19-20H,4,7H2,1H3 |
Standard InChIKey | UPXIBKPHJYQSGP-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C(=C1)O)C(=O)CCC2=CC=C(C=C2)O)O |
Canonical SMILES | COC1=CC(=C(C(=C1)O)C(=O)CCC2=CC=C(C=C2)O)O |
Appearance | Slightly yellow powder |
Description | Asebogenin is a member of the class of dihydrochalcones that is the 4'-methyl ether derivative of phloretin. It has a role as a plant metabolite. It derives from a phloretin. Asebogenin belongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, asebogenin is considered to be a flavonoid lipid molecule. Asebogenin is considered to be a practically insoluble (in water) and relatively neutral molecule. Asebogenin can be biosynthesized from phloretin. |
Purity | TLC |
Synonyms | 2′,6′,4-Trihydroxy-4′-methoxydihydrochalcone; 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)-1-propanone; 4'-O-Methylphloretin |
PubChem Compound | 442255 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume